molecular formula C20H14N2O2 B8755945 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione CAS No. 5862-38-4

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B8755945
CAS No.: 5862-38-4
M. Wt: 314.3 g/mol
InChI Key: SNDAOXYSCAWUFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione typically involves the reduction of quinacridone derivatives. One common method includes the use of sodium dithionite as a reducing agent in an alkaline medium. The reaction is carried out under reflux conditions to ensure complete reduction .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium dithionite, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinacridone derivatives, which can be tailored for specific applications in pigments and dyes .

Scientific Research Applications

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which is particularly useful in cancer research. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural distortions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione stands out due to its specific reduction state, which imparts unique properties such as enhanced solubility and different reactivity compared to its fully oxidized counterparts. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

CAS No.

5862-38-4

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H14N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-8H,9-10H2,(H,21,23)(H,22,24)

InChI Key

SNDAOXYSCAWUFQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O

physical_description

Other Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 120.0 g of polyphosphoric acid (118%) was added with stirring 20.0 g (52.9 mmol) of 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylic acid dimethyl ester. The stirred mixture was irradiated in the microwave oven for 1.5 minutes. After the reaction mixture was cooled to 80° C., water was added with stirring. The resultant slurry was stirred for 5 minutes, after which the solid component was collected by filtration and washed with 3.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 15.9 g of 6,13-dihydroquinacridone (95.7% yield, 97.0% spectroscopic purity).
[Compound]
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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